molecular formula C14H18ClN3O2 B6331207 methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate;dihydrochloride CAS No. 93983-56-3

methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate;dihydrochloride

Cat. No.: B6331207
CAS No.: 93983-56-3
M. Wt: 295.76 g/mol
InChI Key: PDWWNBDQGDYHPH-UHFFFAOYSA-N
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Description

Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate;dihydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an imidazole ring, which is a common structural motif in many biologically active molecules. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, which can enhance its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-serine and benzylimidazole.

    Formation of the Ester: L-serine is esterified using methanol and an acid catalyst to form methyl (2S)-2-amino-3-hydroxypropanoate.

    Imidazole Coupling: The benzylimidazole is then coupled to the ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The compound may also interact with nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Benzimidazole: A compound with a similar imidazole structure but with different substituents.

    Imidazole-4-acetic acid: A derivative of imidazole with a carboxylic acid group.

Uniqueness

Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate is unique due to its specific combination of an amino acid backbone with a benzyl-substituted imidazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl 2-amino-3-(1-benzylimidazol-4-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11;/h2-6,9-10,13H,7-8,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWWNBDQGDYHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90714462
Record name Methyl 1-benzylhistidinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90714462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93983-56-3
Record name NSC280783
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1-benzylhistidinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90714462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)-propanoate dihydrochloride
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